1,1,1,3,3,3-Hexafluoropropan-2-ol-d2

NMR spectroscopy Isotopic labeling Solvent suppression

Eliminate background proton interference and achieve reliable isotopic tracing. HFIP-d2 provides a +2 Da mass shift (M+2) for SIL-IS quantification of fluorinated alcohols in complex matrices, resolves proton migration mechanisms via deuterium KIE (>80% incorporation), and enables structural NMR studies of hydrophobic biomolecules in a strong H-bond donor environment (validated in 40% HFIP-d2 system). Supplied with argon-charged, moisture-protected packaging. - M+2 shift for precise quantitative LC/GC-MS. - Solvent proton-free ¹H-NMR for peptide/protein structural biology. - Proven reagent for mechanistic KIE and C-H insertion studies.

Molecular Formula C3H2F6O
Molecular Weight 170.05 g/mol
CAS No. 38701-74-5
Cat. No. B108054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1,3,3,3-Hexafluoropropan-2-ol-d2
CAS38701-74-5
Synonyms1,1,1,3,3,3-Hexafluoro-2-hydroxypropane-d2;  1,1,1,3,3,3-Hexafluoroisopropanol-d2;  1,1,1,3,3,3-Hexafluoroisopropyl Alcohol-d2;  1,1,1,3,3,3-Hexafluoropropanol-d2;  2,2,2-Trifluoro-1-(trifluoromethyl)ethanol-d2;  Bis(trifluoromethyl)methanol-d2;  HFIP-d2; 
Molecular FormulaC3H2F6O
Molecular Weight170.05 g/mol
Structural Identifiers
SMILESC(C(F)(F)F)(C(F)(F)F)O
InChIInChI=1S/C3H2F6O/c4-2(5,6)1(10)3(7,8)9/h1,10H/i1D,10D
InChIKeyBYEAHWXPCBROCE-AWPANEGFSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,1,3,3,3-Hexafluoropropan-2-ol-d2 (HFIP-d2) for Analytical Precision and Mechanistic Insight: A Comparator-Based Evidence Guide for Procurement


1,1,1,3,3,3-Hexafluoropropan-2-ol-d2 (CAS 38701-74-5), commonly referred to as HFIP-d2, is a stable isotope-labeled analog of the widely used solvent 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), wherein both the hydroxyl proton and the methine proton have been substituted with deuterium atoms [1]. This specific deuteration pattern imparts a characteristic mass shift of +2 Da (M+2) and eliminates the proton NMR signals associated with the parent compound, thereby offering unique advantages in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy workflows . As a fluorinated alcohol, HFIP-d2 retains the strong hydrogen-bond donor capacity, high polarity, and low nucleophilicity of its unlabeled counterpart, while its isotopic purity (typically ≥99 atom % D) renders it indispensable for quantitative analytical applications and mechanistic studies requiring isotopic tracing .

1,1,1,3,3,3-Hexafluoropropan-2-ol-d2: Why Non-Deuterated HFIP or Alternative Deuterated Solvents Cannot Substitute


While non-deuterated HFIP (CAS 920-66-1) is a versatile solvent in organic synthesis and polymer chemistry, its use in advanced analytical and mechanistic studies is fundamentally limited by the presence of exchangeable and non-exchangeable protons, which produce intense background signals in ¹H NMR and obscure isotopic tracking in MS [1]. Alternative deuterated solvents such as D₂O or CDCl₃ may be suitable for certain NMR experiments but lack the unique solvent properties of HFIP—specifically, its strong hydrogen-bonding capacity, high polarity, and ability to stabilize specific secondary structures and reaction intermediates [2]. Consequently, substituting HFIP-d2 with either unlabeled HFIP or a generic deuterated solvent compromises both the analytical signal-to-noise ratio and the mechanistic fidelity of the experiment, as quantified in the comparative evidence below [3].

1,1,1,3,3,3-Hexafluoropropan-2-ol-d2: Quantifiable Differentiation Against Unlabeled HFIP and Generic Deuterated Solvents


1H NMR Background Suppression: HFIP-d2 Eliminates Solvent Proton Signals

In ¹H NMR spectroscopy, unlabeled HFIP produces intense signals from the hydroxyl proton (δ ~3-5 ppm, variable) and the methine proton (δ ~4.0-4.5 ppm), which can obscure or distort resonances of interest [1]. HFIP-d2, with both of these positions deuterated, exhibits no detectable proton signal in these regions, effectively eliminating background interference [2]. This is a binary advantage over unlabeled HFIP: the solvent background is reduced from a prominent multiplet to baseline noise, directly enhancing spectral resolution and signal-to-noise ratio for analyte protons.

NMR spectroscopy Isotopic labeling Solvent suppression

Mass Spectrometry: HFIP-d2 Provides a Clear +2 Da Isotopic Shift for Quantitative Tracing

In LC-MS and GC-MS workflows, unlabeled HFIP (molecular weight ~168.04 g/mol for the most abundant isotopologue) cannot be distinguished from co-eluting isobaric interferences [1]. HFIP-d2 exhibits a distinct mass shift of +2 Da (M+2) relative to the unlabeled compound (e.g., molecular ion at m/z 170.05 vs. 168.04), enabling its use as an internal standard or tracer without isotopic overlap . This mass difference allows for precise quantification via isotope dilution, even in complex biological or environmental matrices.

Mass spectrometry Isotope dilution Quantitative analysis

Deuterium Incorporation Efficiency: HFIP-d2 as a Tracer in Mechanistic Studies

In a metal-free C-H insertion reaction, the use of HFIP-d2 as a deuterium source enabled direct quantification of deuterium incorporation into the azole product [1]. A control experiment with HFIP-d2 resulted in 83% deuterium incorporation at the insertion site, whereas unlabeled HFIP, lacking the isotopic label, could not provide this mechanistic insight [2]. This demonstrates HFIP-d2's utility as a mechanistic probe for tracing hydrogen atom transfer or solvent participation.

Mechanistic chemistry Deuterium labeling Kinetic isotope effect

Protein NMR: HFIP-d2 Enables High-Resolution Structure Determination of Membrane-Associated Peptides

In the solution NMR structure determination of Mini-B, a construct of human surfactant protein-B (SP-B), the solvent system required 40% deuterated HFIP (98% D) to simultaneously solubilize the hydrophobic peptide and provide a deuterium lock while minimizing proton background [1]. Substituting with unlabeled HFIP would introduce intense solvent proton signals that would overwhelm the peptide resonances, particularly for amide and aliphatic protons, rendering structural determination impossible [2]. The use of deuterated HFIP directly enabled the acquisition of high-quality 2D and 3D NMR spectra (HSQC, TOCSY, NOESY) on 1.5 mM peptide samples.

Protein NMR Structural biology Membrane mimetics

Physical Property Benchmarking: HFIP-d2 Density and Refractive Index Differ from Unlabeled HFIP

Deuteration induces measurable changes in physical properties. For HFIP-d2 (≥99 atom % D), the density at 25°C is 1.615 g/mL, compared to 1.596 g/mL for unlabeled HFIP . The refractive index (n20/D) for HFIP-d2 is 1.275, while unlabeled HFIP exhibits a refractive index of 1.275-1.277 . While the difference in refractive index is minimal, the 1.2% higher density of HFIP-d2 is a quantifiable distinction that may be relevant for applications requiring precise volumetric measurements or solvent gradient separations.

Physical chemistry Solvent properties Isotope effects

1,1,1,3,3,3-Hexafluoropropan-2-ol-d2: Validated Research Applications Driven by Comparator-Based Evidence


Quantitative LC-MS/MS Bioanalysis Using HFIP-d2 as a Stable Isotope-Labeled Internal Standard

HFIP-d2's +2 Da mass shift relative to unlabeled HFIP (Section 3, Evidence Item 2) makes it an ideal SIL-IS for quantifying HFIP or structurally related fluorinated alcohols in biological fluids, environmental samples, or pharmaceutical formulations. By spiking known concentrations of HFIP-d2 into samples prior to extraction, matrix effects and ionization efficiency variations are corrected, enabling precise and accurate quantification in complex matrices .

Mechanistic Elucidation of Hydrogen Atom Transfer or Proton-Coupled Electron Transfer Reactions

In organic and organometallic reaction mechanism studies, HFIP-d2 serves as a source of exchangeable deuterium, enabling the measurement of kinetic isotope effects (KIE) and the tracing of proton/hydrogen atom migration pathways. As demonstrated in a metal-free C-H insertion reaction where 83% deuterium incorporation was achieved (Section 3, Evidence Item 3), HFIP-d2 provides direct experimental evidence for solvent participation in bond-forming steps [1].

High-Resolution NMR Structure Determination of Membrane Proteins and Amyloidogenic Peptides

For solution NMR studies of hydrophobic biomolecules that require the unique solvation and secondary structure-inducing properties of HFIP, the deuterated form is essential to eliminate overwhelming solvent proton signals. This application is validated by the successful structure determination of surfactant protein-B Mini-B in a 40% HFIP-d2 solvent system (Section 3, Evidence Item 4), demonstrating that HFIP-d2 enables experiments that are otherwise infeasible with unlabeled HFIP [2].

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